molecular formula C20H31ClN2O3S B11334821 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide

Cat. No.: B11334821
M. Wt: 415.0 g/mol
InChI Key: GVMFEGJGYTYWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride to form the intermediate 3-chlorobenzyl methanesulfonate. This intermediate is then reacted with N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the methanesulfonyl group

Properties

Molecular Formula

C20H31ClN2O3S

Molecular Weight

415.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H31ClN2O3S/c1-14(2)19(15(3)4)22-20(24)17-8-10-23(11-9-17)27(25,26)13-16-6-5-7-18(21)12-16/h5-7,12,14-15,17,19H,8-11,13H2,1-4H3,(H,22,24)

InChI Key

GVMFEGJGYTYWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.